molecular formula C14H15N3O B13812812 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile CAS No. 577982-93-5

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile

Cat. No.: B13812812
CAS No.: 577982-93-5
M. Wt: 241.29 g/mol
InChI Key: DCJLKXJEOJARAZ-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a furan ring, a methyl group, a propyl group, and a nitrile group. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a furan derivative with a pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often employ optimized reaction conditions and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.

    2-Amino-4-(furan-2-yl)-5-propylpyridine-3-carbonitrile: Similar structure but lacks the methyl group.

    2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine: Similar structure but lacks the nitrile group.

Uniqueness

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the furan ring, amino group, and nitrile group, along with the methyl and propyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

577982-93-5

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile

InChI

InChI=1S/C14H15N3O/c1-3-5-10-9(2)17-14(16)11(8-15)13(10)12-6-4-7-18-12/h4,6-7H,3,5H2,1-2H3,(H2,16,17)

InChI Key

DCJLKXJEOJARAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(C(=C1C2=CC=CO2)C#N)N)C

Origin of Product

United States

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